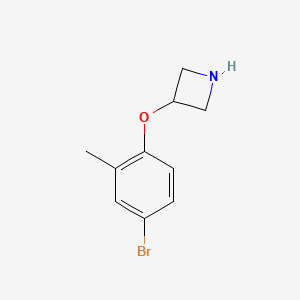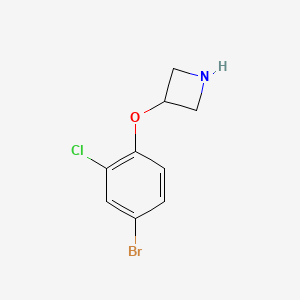
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” is also known as “2-amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride” with a CAS Number of 2059942-05-9 . It has a molecular weight of 229.71 . It’s a powder that is stored at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Matteson–CH2–homologation is another method that is paired with protodeboronation .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” or similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic synthesis, “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” can serve as a building block for the construction of complex molecules. Its amine group is a versatile functional group that can undergo various reactions, such as alkylation, acylation, and condensation, to form new bonds and frameworks. This compound could be used in the synthesis of potential pharmaceuticals, agrochemicals, and novel organic materials .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is found in various bioactive molecules. It could be utilized in the design and development of new drugs, especially in the realm of central nervous system disorders where phenethylamine structures are often explored for their pharmacological properties .
Biochemistry
“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” may have applications in biochemistry research, particularly in the study of enzyme-substrate interactions. The propoxyphenyl group could mimic certain physiological substrates or inhibitors, allowing researchers to probe the active sites of enzymes or to develop enzyme assays .
Pharmacology
Pharmacologically, the compound could be investigated for its potential activity on various receptors in the body. Given the structural similarity to phenethylamines, it might interact with monoamine neurotransmitter systems, which could lead to applications in treating neurological conditions .
Neuroscience
In neuroscience, compounds like “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” could be used to study receptor binding and neurotransmitter pathways. Its potential effects on dopamine, serotonin, or norepinephrine systems could make it a valuable tool in understanding brain function and disorders .
Analytical Chemistry
Analytically, this compound could be used as a standard or reference material in chromatography or mass spectrometry. It could help in the development of analytical methods for detecting similar compounds in biological samples or pharmaceutical formulations .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-propoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOQDPFYGVVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648539 |
Source


|
| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride | |
CAS RN |
1135292-86-2 |
Source


|
| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

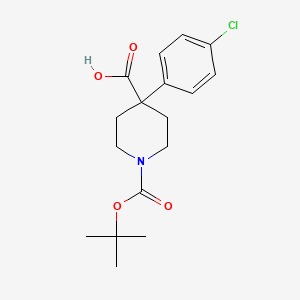
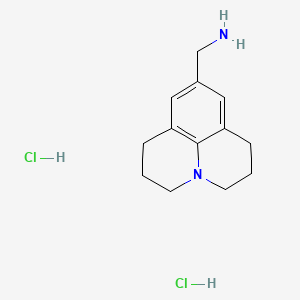
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)

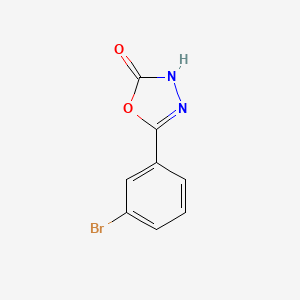

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)


